(5-Iodo-2-(trifluoromethyl)phenyl)methanol CAS 1261682-35-2 properties
(5-Iodo-2-(trifluoromethyl)phenyl)methanol CAS 1261682-35-2 properties
An In-Depth Technical Guide to Iodo-(trifluoromethyl)phenyl Methanols: Synthesis, Properties, and Applications in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the chemical class of iodo-(trifluoromethyl)phenyl methanols. While specific experimental data for every conceivable isomer, such as (5-Iodo-2-(trifluoromethyl)phenyl)methanol (CAS 1261682-35-2), is not always publicly available, this document synthesizes known data for the broader class of these compounds. By examining the collective properties, synthetic routes, and reactivity patterns of various isomers, this guide aims to equip researchers with the foundational knowledge to effectively utilize these valuable building blocks in medicinal chemistry and materials science.
The strategic incorporation of both iodine and a trifluoromethyl group onto a benzyl alcohol scaffold creates a unique combination of chemical properties. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity, and can improve a molecule's binding affinity to biological targets. The iodine atom, a versatile halogen, serves as a key handle for a variety of synthetic transformations, most notably for the introduction of further complexity through cross-coupling reactions.
Core Physicochemical and Structural Properties
The physicochemical properties of iodo-(trifluoromethyl)phenyl methanols are influenced by the substitution pattern on the phenyl ring. While specific data for (5-Iodo-2-(trifluoromethyl)phenyl)methanol is scarce, we can infer general characteristics from related isomers.
Table 1: Representative Physicochemical Properties of Iodo-(trifluoromethyl)phenyl Methanol Isomers
| Property | (2-Iodo-4-(trifluoromethyl)phenyl)methanol | (3-Iodo-5-(trifluoromethyl)phenyl)methanol | General Predicted Properties |
| CAS Number | 873005-49-3 | 868167-58-2 | N/A |
| Molecular Formula | C₈H₆F₃IO | C₈H₆F₃IO | C₈H₆F₃IO |
| Molecular Weight | 302.03 g/mol | 302.03 g/mol | 302.03 g/mol |
| Physical Form | White to Yellow Solid[1] | Data not available | Likely solid at room temperature |
| Purity | ≥98%[1] | Data not available | Commercially available in high purity |
| Storage | 2-8°C, protected from light[1] | Keep in a dark place, sealed in dry, 2-8°C | Inert atmosphere, refrigeration recommended |
Note: The data for specific isomers is sourced from commercial supplier information and may not represent fully characterized and peer-reviewed data.
The presence of the trifluoromethyl group generally increases the acidity of the benzylic proton and influences the lipophilicity of the molecule. The position of the iodo and trifluoromethyl groups will have a significant impact on the molecule's dipole moment and crystal packing, which in turn affects its melting point and solubility.
Synthesis and Reactivity
The synthesis of iodo-(trifluoromethyl)phenyl methanols can be approached through several strategic disconnections. A common and logical approach involves the reduction of the corresponding carboxylic acid or aldehyde.
General Synthetic Workflow
A plausible and commonly employed synthetic route is outlined below. This workflow is adaptable for the synthesis of various isomers by selecting the appropriately substituted starting materials.
Caption: General synthetic workflow for the preparation of iodo-(trifluoromethyl)phenyl methanols.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on standard organic chemistry practices for the reduction of a carboxylic acid to a benzyl alcohol. This is a representative protocol and must be adapted and optimized for the specific isomer and scale of the reaction.
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of the selected iodo-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Carefully and slowly add a solution or suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq), in anhydrous THF via the dropping funnel. Caution: The reaction is exothermic and generates hydrogen gas.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).
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Quenching and Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess reducing agent by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).
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Extraction: Filter the resulting suspension and wash the solid with THF. Combine the organic filtrates and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization to yield the pure iodo-(trifluoromethyl)phenyl methanol.
Key Reactivity and Synthetic Utility
The true synthetic power of iodo-(trifluoromethyl)phenyl methanols lies in the reactivity of the iodo group. This functionality allows for the introduction of a wide array of substituents through well-established cross-coupling methodologies.
Caption: Key cross-coupling reactions utilizing the iodo functionality.
These reactions enable the facile construction of carbon-carbon and carbon-heteroatom bonds, making iodo-(trifluoromethyl)phenyl methanols highly valuable intermediates in the synthesis of complex molecules.
Applications in Drug Discovery and Materials Science
The unique combination of the trifluoromethyl group and the synthetically versatile iodine atom makes this class of compounds particularly attractive for applications in drug discovery and materials science.
Medicinal Chemistry
In drug design, the trifluoromethyl group is often incorporated to enhance a molecule's metabolic stability and membrane permeability. The iodo-(trifluoromethyl)phenyl methanol scaffold can be used as a starting point for the synthesis of a diverse library of compounds for screening against various biological targets. The subsequent elaboration of the iodo-substituent allows for the exploration of the chemical space around the core scaffold, which is a key strategy in lead optimization.
Materials Science
The electronic properties imparted by the trifluoromethyl group can be harnessed in the design of novel organic materials. For example, these building blocks could be incorporated into polymers for applications in organic electronics or into small molecules for use as liquid crystals. The potential for post-polymerization modification via the iodo group adds another layer of versatility.
Safety and Handling
As with all laboratory chemicals, iodo-(trifluoromethyl)phenyl methanols should be handled with appropriate care.
Table 2: General Hazard Information
| Hazard | Precautionary Statement |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. |
| Skin Irritation | Causes skin irritation. Wear protective gloves. |
| Respiratory Irritation | May cause respiratory irritation. Use in a well-ventilated area. |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. |
Handling Recommendations:
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Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
The class of iodo-(trifluoromethyl)phenyl methanols represents a versatile and valuable platform for chemical synthesis. The interplay between the stability-enhancing trifluoromethyl group and the synthetically malleable iodo group provides chemists with a powerful tool for the construction of complex molecular architectures. While detailed experimental data for every isomer may not be readily available, the general principles of synthesis, reactivity, and application outlined in this guide provide a solid foundation for researchers to explore the potential of these compounds in their own work.
References
The following is a list of representative resources. Due to the limited availability of peer-reviewed literature on the specific topic, commercial supplier data sheets are included for informational purposes.
